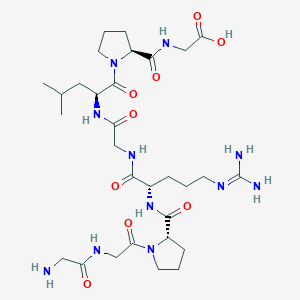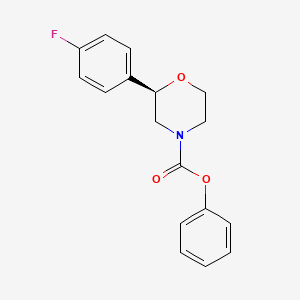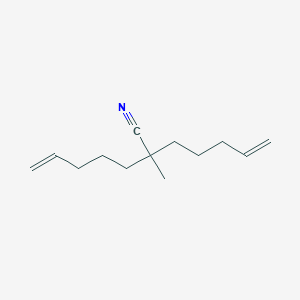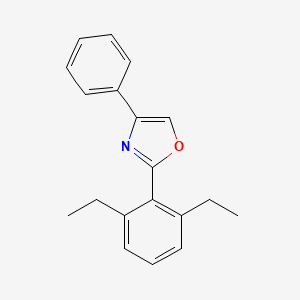![molecular formula C32H36Br2O B14196508 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene CAS No. 848391-89-9](/img/structure/B14196508.png)
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic semiconducting polymers. This compound is particularly significant in the field of organic electronics, where it is used in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted fluorenes and extended conjugated polymers, which are valuable in the development of organic electronic materials.
Scientific Research Applications
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs and organic photovoltaic cells (OPVs).
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers with applications in optoelectronic devices.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances the electronic properties of the materials it is incorporated into, making them suitable for use in optoelectronic devices. The molecular targets and pathways involved include the formation of extended π-conjugated systems, which facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9-fluorenone
Uniqueness
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is unique due to the presence of the dodecyloxyphenyl group, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics, where solubility and processability are crucial.
Properties
CAS No. |
848391-89-9 |
|---|---|
Molecular Formula |
C32H36Br2O |
Molecular Weight |
596.4 g/mol |
IUPAC Name |
2,7-dibromo-9-[(4-dodecoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C32H36Br2O/c1-2-3-4-5-6-7-8-9-10-11-20-35-27-16-12-24(13-17-27)21-30-31-22-25(33)14-18-28(31)29-19-15-26(34)23-32(29)30/h12-19,21-23H,2-11,20H2,1H3 |
InChI Key |
SRFNCMHBMGXVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
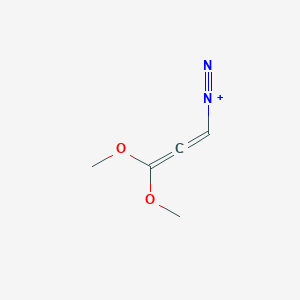

![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
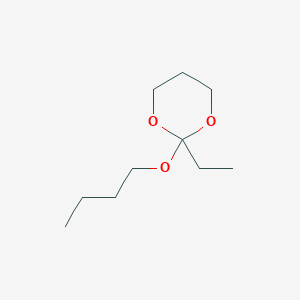
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
